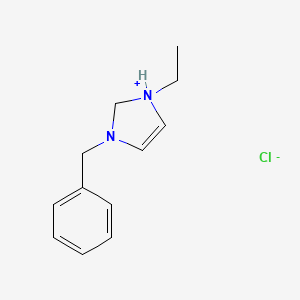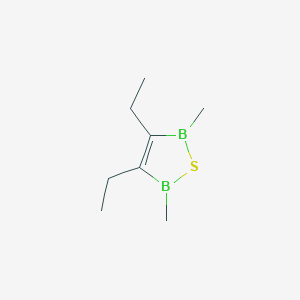
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is a unique organoboron compound characterized by its distinctive thiadiborole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with dimethyl sulfide under controlled conditions. The reaction proceeds through the formation of intermediate boron-sulfur compounds, which then cyclize to form the thiadiborole ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, such as boronic acids, boronates, and boron hydrides, depending on the specific reaction conditions and reagents used.
科学研究应用
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: The compound is investigated for use in advanced materials, such as polymers and ceramics, due to its stability and reactivity.
作用机制
The mechanism by which 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen, making it effective in modifying biological molecules and materials. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the properties of the target molecules.
相似化合物的比较
Similar Compounds
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-oxadiborole: Similar structure but with an oxygen atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-selenadiborole: Contains a selenium atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-telluradiborole: Features a tellurium atom in place of sulfur.
Uniqueness
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen, selenium, and tellurium analogs
属性
CAS 编号 |
54677-51-9 |
|---|---|
分子式 |
C8H16B2S |
分子量 |
165.9 g/mol |
IUPAC 名称 |
3,4-diethyl-2,5-dimethyl-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S/c1-5-7-8(6-2)10(4)11-9(7)3/h5-6H2,1-4H3 |
InChI 键 |
SSWJIOWTXOIPBU-UHFFFAOYSA-N |
规范 SMILES |
B1(C(=C(B(S1)C)CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
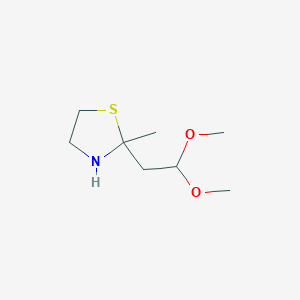
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
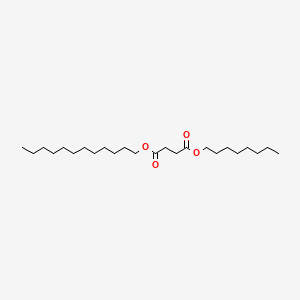


![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
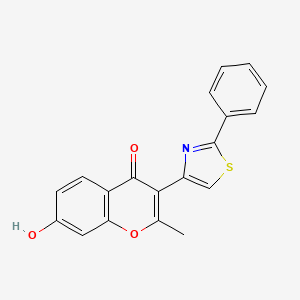

![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
